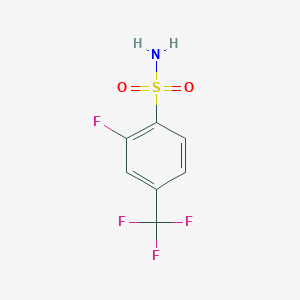
5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Cross-coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazole derivative, while cross-coupling with an aryl boronic acid can produce an aryl-substituted imidazole.
Aplicaciones Científicas De Investigación
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery and other applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated heterocycle used in cross-coupling reactions.
5-Bromo-2-(trifluoromethyl)pyridine: A compound with similar halogen and trifluoromethyl groups, used in various chemical syntheses.
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Utilized in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the imidazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C5H3BrClF3N2 |
|---|---|
Peso molecular |
263.44 g/mol |
Nombre IUPAC |
5-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H3BrClF3N2/c6-3-2-11-4(1-7)12(3)5(8,9)10/h2H,1H2 |
Clave InChI |
KJWLLNKDHDTVBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=N1)CCl)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



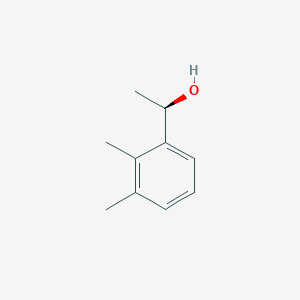
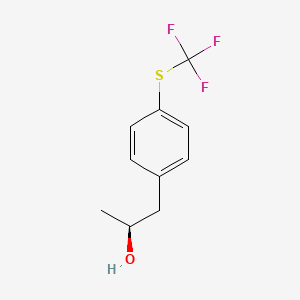
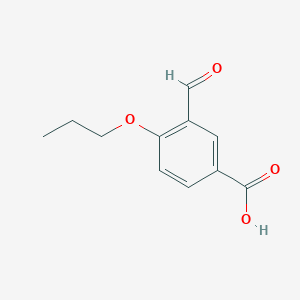
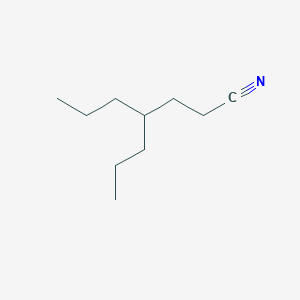
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
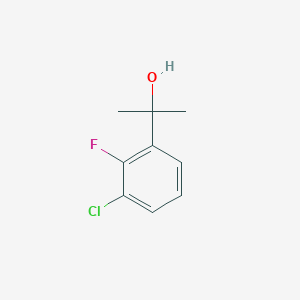
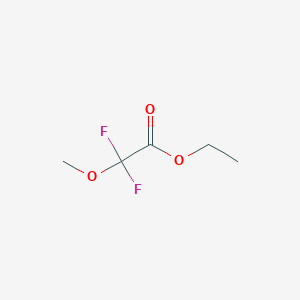
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)


![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)
